6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Brand Name: Vulcanchem
CAS No.: 303094-66-8
VCID: VC16100894
InChI: InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24)
SMILES:
Molecular Formula: C16H10Cl2N4OS
Molecular Weight: 377.2 g/mol

6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

CAS No.: 303094-66-8

Cat. No.: VC16100894

Molecular Formula: C16H10Cl2N4OS

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one - 303094-66-8

Specification

CAS No. 303094-66-8
Molecular Formula C16H10Cl2N4OS
Molecular Weight 377.2 g/mol
IUPAC Name 6-[2-[(2,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24)
Standard InChI Key CBFFTXANIZNLIF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s structure (C₁₆H₁₀Cl₂N₄OS; molecular weight 377.2 g/mol) features a 1,2,4-triazin-5(2H)-one scaffold substituted at the 6-position with a 2-((2,4-dichlorobenzylidene)amino)phenyl group and at the 3-position with a thioxo moiety. The dichlorobenzylidene segment introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzylidene ring, enhancing electrophilicity and interaction with biological targets .

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogs:

Compound NameMolecular FormulaKey SubstituentsBiological Activity
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-oneC₁₆H₁₀Cl₂N₄OS2,4-Dichlorobenzylidene, thioxoAntibacterial, Antitumor
6-(2-Aminophenyl)-3-thioxo-3,4-dihydro-2H- triazin-5-oneC₉H₈N₄OSUnsubstituted benzylidene, thioxoModerate antimicrobial
5-(3,4-Dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinoneC₁₈H₁₆N₂O₃SDimethoxybenzylidene, thioxoAnticancer

The dichlorinated derivative exhibits superior bioactivity compared to non-halogenated analogs, likely due to increased lipophilicity and target binding affinity .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis involves three key steps:

  • Formation of the Triazinone Core: Cyclocondensation of thiourea with ethyl 2-(2-aminophenyl)acetate under acidic conditions yields 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one .

  • Schiff Base Formation: Reaction of the primary amine with 2,4-dichlorobenzaldehyde in ethanol catalyzed by acetic acid introduces the benzylidene group.

  • Purification: Recrystallization from ethanol/dimethylformamide (DMF) mixtures achieves >95% purity.

Physicochemical Profile

  • Solubility: Sparingly soluble in water (0.12 mg/mL); highly soluble in DMSO (48 mg/mL).

  • Stability: Stable at pH 2–8; degrades under strong alkaline conditions (pH >10).

  • Thermal Properties: Decomposition temperature: 248°C (DSC) .

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro studies against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal:

StrainMIC (μg/mL)Reference Compound (Ciprofloxacin) MIC (μg/mL)
S. aureus8.21.5
E. coli16.73.0

The compound’s activity stems from thioxo group-mediated disruption of bacterial DNA gyrase and membrane integrity . Substitution at the benzylidene position enhances penetration through lipid bilayers .

Future Research Directions

  • Toxicology Profiles: Acute and chronic toxicity studies in mammalian models are needed to establish safety margins.

  • Formulation Optimization: Nanoparticle encapsulation (e.g., PLGA carriers) may enhance aqueous solubility and bioavailability.

  • Target Identification: Proteomic screening to identify off-target interactions and optimize selectivity.

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